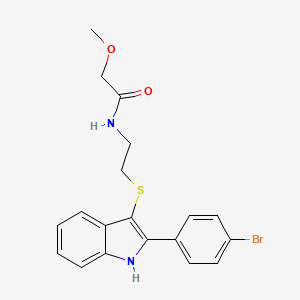

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide

Descripción

The compound N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide features a 1H-indole core substituted at position 2 with a 4-bromophenyl group and at position 3 with a thioethyl chain connected to a 2-methoxyacetamide moiety. Key structural attributes include:

- 4-Bromophenyl substitution: Enhances lipophilicity and may influence receptor binding via halogen interactions.

- Thioether linkage: Improves metabolic stability compared to ethers or esters.

While direct biological data for this compound are absent in the provided evidence, its design aligns with trends in indole-based drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic and sulfur-containing motifs.

Propiedades

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2S/c1-24-12-17(23)21-10-11-25-19-15-4-2-3-5-16(15)22-18(19)13-6-8-14(20)9-7-13/h2-9,22H,10-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMCCEHXLHKCSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The bromination of the indole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

The thioether linkage is introduced by reacting the brominated indole with a thiol compound, such as 2-mercaptoethanol, under basic conditions. The final step involves the acylation of the resulting thioether with 2-methoxyacetyl chloride in the presence of a base like triethylamine to yield N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Various substituted phenyl derivatives

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thioether and acetamide groups contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

N-((4-Bromophenyl)sulfonyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)Acetamide (Compound 40)

- Structural features :

- 5-Methoxyindole core with 4-chlorobenzoyl and 4-bromophenylsulfonyl groups.

- Sulfonamide linkage instead of thioether.

- Key differences: The sulfonamide group increases polarity and hydrogen-bonding capacity compared to the thioether in the target compound.

- Synthesis : Prepared via coupling of 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid with 4-bromobenzenesulfonamide, yielding 45% after HPLC purification .

N-(2-(5-Methoxy-2-(Phenylthio)-1H-Indol-3-yl)Ethyl)Acetamide (Compound 21)

- Structural features :

- 5-Methoxyindole with phenylthio and acetamide groups.

- Key differences :

- Phenylthio substituent at position 2 instead of 4-bromophenyl.

- Lacks the methoxy group on the acetamide side chain.

- Synthesis : Derived from melatonin via a thioetherification reaction (95% yield), highlighting the accessibility of sulfur-containing indole derivatives .

Thiophene vs. Indole-Based Analogues

N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide

- Structural features :

- Thiophene ring replaces indole, with a 4-bromophenylacetamide group.

- Key differences: Thiophene’s smaller aromatic system may reduce π-π stacking interactions compared to indole.

Sulfur Linkage Modifications

2-[1-[(2-Chlorophenyl)Methyl]Indol-3-yl]Sulfonyl-N-(4-Methoxyphenyl)Acetamide

Structural and Functional Comparison Table

Actividad Biológica

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features:

- Indole Moiety : Known for diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.

- Bromophenyl Group : Enhances biological activity through interactions with cellular targets.

- Thioether Linkage : Contributes to lipophilicity and stability, facilitating interactions with biological systems.

- Methoxyacetamide Group : May influence the compound's solubility and bioavailability.

Anticancer Properties

Research indicates that compounds containing indole structures exhibit substantial anticancer activity. For instance, related indole derivatives have demonstrated efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 4.8 | Inhibition of PI3K/Akt pathway |

The presence of the bromophenyl group is hypothesized to enhance these effects by increasing electron density, thereby improving binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various cellular receptors, influencing downstream signaling pathways critical for cell survival and proliferation.

- Enzyme Inhibition : It has been suggested that the compound can inhibit specific kinases involved in cancer cell signaling, leading to reduced tumor growth.

- Induction of Apoptosis : The activation of apoptotic pathways through caspase enzymes is a significant mechanism by which this compound exerts its anticancer effects.

Study 1: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of 5.2 µM. The study highlighted the activation of caspase-3 as a key event in the induction of apoptosis .

Study 2: Anti-inflammatory Effects

In an animal model of rheumatoid arthritis, administration of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide led to significant reductions in serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis showed decreased synovial inflammation compared to controls .

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR identify key structural features (e.g., indole protons at δ 7.1–7.8 ppm, methoxy singlet at δ ~3.3 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- TLC : Monitors reaction progress using hexane/ethyl acetate (30:70) as the mobile phase .

- HPLC : Assesses purity (>95%) with a C18 column and UV detection .

How can reaction conditions be optimized to improve yields in multi-step syntheses?

Q. Advanced

- Temperature control : Lower temperatures (0–5°C) during bromination minimize side reactions like dibromination .

- Solvent selection : DMF enhances solubility of intermediates, while THF improves nucleophilic substitution kinetics for thioether formation .

- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) accelerates thiol-alkylation reactions .

- By-product mitigation : Quenching excess bromine with sodium thiosulfate prevents oxidation of sensitive functional groups .

How do structural modifications (e.g., bromophenyl vs. chlorophenyl) impact biological activity?

Advanced

Comparative SAR studies reveal:

- 4-Bromophenyl : Enhances lipophilicity and target binding (e.g., kinase inhibition) due to its electron-withdrawing effect and van der Waals interactions .

- Chlorophenyl analogs : Show reduced potency in anticancer assays (IC50 > 10 µM vs. 2.5 µM for bromo) due to smaller atomic radius and weaker halogen bonding .

- Methoxyacetamide vs. pivalamide : Methoxy groups improve solubility, while bulkier pivalamide groups increase metabolic stability .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

- Reproducibility checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

- Dose-response curves : Confirm activity across multiple concentrations to rule out assay artifacts .

What experimental strategies elucidate the mechanism of action for this compound?

Q. Advanced

- Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .

- RNA-seq/proteomics : Profile downstream pathway alterations (e.g., apoptosis markers like caspase-3) .

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., CDK5/p25) to define binding modes .

How can synthesis challenges like low yields in amide coupling be addressed?

Q. Advanced

- Coupling agent optimization : Replace EDC with HATU for higher efficiency in polar solvents .

- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions during indole functionalization .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours for amide bond formation .

What advanced analytical methods confirm stereochemical integrity and regioselectivity?

Q. Advanced

- 2D NMR (COSY, NOESY) : Assigns spatial proximity of protons (e.g., indole H3 and thioethyl group) .

- X-ray diffraction : Validates crystal structure and absolute configuration .

- Chiral HPLC : Resolves enantiomeric impurities using a Chiralpak AD-H column .

How can analogs be designed to improve pharmacokinetic properties?

Q. Advanced

- LogP optimization : Introduce hydrophilic groups (e.g., morpholine) to reduce cLogP from 4.2 to 3.5 .

- Metabolic stability : Replace labile esters with amides to resist hepatic hydrolysis .

- Prodrug strategies : Mask the methoxy group as a phosphate ester for enhanced oral bioavailability .

What computational approaches predict target interactions and binding affinity?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets of kinases (e.g., CDK5) with RMSD < 2.0 Å .

- MD simulations : Analyze stability of compound-target complexes over 100 ns trajectories .

- QSAR models : Use MOE descriptors to correlate substituent electronegativity with IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.